molecular formula C15H19N5O2 B12269650 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one

3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B12269650
M. Wt: 301.34 g/mol
InChI Key: HQTQVNQPAXAFPJ-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazine ring, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, which are then coupled with the dihydropyrimidinone core. Common reagents used in these reactions include pyrazine derivatives, piperidine, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one apart is its unique combination of these three distinct structural motifs, which confer specific chemical and biological properties that are not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

3-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one

InChI

InChI=1S/C15H19N5O2/c1-19-11-18-13(8-15(19)21)20-6-2-12(3-7-20)10-22-14-9-16-4-5-17-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3

InChI Key

HQTQVNQPAXAFPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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